tert-Butyl diazoacetate

Description

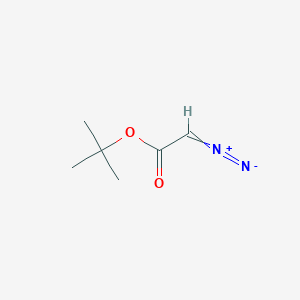

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-diazoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVSBLLOZVDAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408281 | |

| Record name | t-butyl diazoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35059-50-8 | |

| Record name | t-butyl diazoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl diazoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl diazoacetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tert-butyl diazoacetate. This versatile reagent is a valuable tool in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development.

Core Chemical Properties and Structure

This compound is a pale yellow liquid known for its utility as a carbene precursor.[1] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O₂ | [2] |

| Molecular Weight | 142.16 g/mol | [3] |

| Boiling Point | 51-53 °C at 12 mmHg | [4] |

| Density | 1.026 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.453 | [4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents. | [1] |

| Storage Temperature | 2-8°C |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference |

| Canonical SMILES | CC(C)(C)OC(=O)C=[N+]=[N-] | [3] |

| InChI | 1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | [3] |

| InChIKey | JBVSBLLOZVDAAZ-UHFFFAOYSA-N | [3] |

| CAS Number | 35059-50-8 | [2] |

Synthesis of this compound

The most common and well-established method for the preparation of this compound is through a "diazo transfer reaction" from tert-butyl acetoacetate, followed by deacylation.[5]

Experimental Protocol: Diazo Transfer and Deacylation

This protocol is adapted from established literature procedures.[5][6] Caution: Diazoacetic esters are toxic and potentially explosive. This preparation should be carried out in a well-ventilated fume hood, and the distillation of this compound should be conducted behind a safety shield.[6][7]

Part A: Synthesis of p-Toluenesulfonyl Azide (B81097)

-

Dissolve 71.5 g (1.10 moles) of sodium azide in 200 ml of water in a 2-L Erlenmeyer flask.

-

Dilute the solution with 400 ml of 90% aqueous ethanol.

-

With stirring, add a warm (45°C) solution of 190.5 g (1.00 mole) of p-toluenesulfonyl chloride in 1 L of 90% aqueous ethanol.

-

Continue stirring for a specified time to allow the reaction to complete.

Part B: Synthesis of t-Butyl α-Diazoacetoacetate

-

In a 2-L wide-mouthed Erlenmeyer flask, combine 118.5 g (0.75 mole) of t-butyl acetoacetate, 1 L of anhydrous acetonitrile, and 75.8 g (0.75 mole) of distilled triethylamine.

-

Adjust the temperature of the mixture to 20°C.

-

Add 148 g (0.75 mole) of p-toluenesulfonyl azide dropwise with vigorous stirring over 10–15 minutes. The reaction is exothermic, and the temperature will rise to 38–40°C.

-

Stir the mixture at room temperature for 2.5 hours.

-

Evaporate the solvent at 35°C under reduced pressure (12 mm).

Part C: Deacylation to form this compound

-

Prepare a solution of sodium methoxide (B1231860) from 11.5 g (0.50 g atom) of sodium and 150 ml of methanol.

-

In a 1-L three-necked flask fitted with a stirrer, a dropping funnel, and a thermometer, place a solution of 92.6 g (0.50 mole) of the crude t-butyl α-diazoacetoacetate in 150 ml of methanol.

-

Cool the solution to 2–3°C in an ice bath.

-

Add the sodium methoxide solution dropwise with stirring, maintaining the reaction temperature between 0–5°C (this addition takes about 30 minutes).

-

After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.

-

The resulting this compound can then be isolated and purified by distillation under reduced pressure.

Chemical Reactivity and Applications

The primary utility of this compound stems from its ability to generate a (tert-butoxycarbonyl)carbene intermediate upon thermal or photochemical decomposition, with the concomitant release of stable dinitrogen gas.[5] This reactive carbene can then participate in a variety of useful organic transformations.

Key reactions involving this compound include:

-

Cyclopropanation: It is widely used for the cyclopropanation of alkenes, often catalyzed by transition metal complexes of rhodium, copper, or cobalt.[5][8] The use of chiral catalysts can achieve high levels of diastereoselectivity and enantioselectivity.[4][5]

-

X-H Insertion: The generated carbene can insert into various X-H bonds (e.g., C-H, O-H, N-H), providing a direct method for C-C, C-O, and C-N bond formation.

-

Aziridine Formation: In reactions with imines, this compound can be used to synthesize aziridines.[8]

-

1,3-Dipolar Cycloadditions: It can also act as a 1,3-dipole in cycloaddition reactions.[8]

Spectroscopic Data

While detailed spectra require specialized access, typical spectroscopic features are noted in the literature.

Table 3: Spectroscopic Data for this compound

| Spectrum | Key Features | Reference |

| ¹H NMR (CDCl₃) | Signals corresponding to the tert-butyl protons and the diazo proton would be expected. A peak at δ 1.72 (s, 9H) is reported for the tert-butyl group in a similar indazole structure. | [9] |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, the diazo carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons are characteristic. For a related indazole, peaks are observed at δ 28.42 (CH₃), 81.98 (C(CH₃)₃), and 162.54 (C=O). | [9] |

| IR (neat) | A strong absorption band characteristic of the diazo group (C=N₂) is typically observed around 2137 cm⁻¹. The carbonyl (C=O) stretch of the ester is expected around 1710-1751 cm⁻¹. | [9][10] |

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: Flammable liquid, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, suspected of causing cancer, and suspected of damaging fertility or the unborn child.

-

Personal Protective Equipment (PPE): Eyeshields, faceshield, gloves, and a suitable respirator are recommended.

-

Storage: Store in a well-ventilated place at 2-8°C. Keep cool.

This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the primary literature is recommended.

References

- 1. CAS 35059-50-8: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Tert-butyl 2-diazoacetate | C6H10N2O2 | CID 5097903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. This compound|Research-Chemical Reagent [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound 35059-50-8 [sigmaaldrich.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Synthesis of tert-Butyl Diazoacetate via Diazo Transfer Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to tert-butyl diazoacetate, a versatile reagent in organic synthesis, with a focus on diazo transfer reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its safe and efficient preparation in a laboratory setting.

Introduction

This compound is a valuable C1 building block and a precursor to tert-butoxycarbonyl-substituted carbenes. Its applications in organic synthesis are extensive, including cyclopropanation, X-H insertion (where X = C, N, O, S, Si), and ylide formation. The synthesis of this reagent is primarily achieved through two main strategies: the Regitz diazo transfer to an activated methylene (B1212753) compound, typically tert-butyl acetoacetate (B1235776), followed by deacylation, and the diazotization of tert-butyl glycinate (B8599266). This guide will delve into the technical details of both methodologies.

Method 1: Regitz Diazo Transfer Reaction with tert-Butyl Acetoacetate

This widely used two-step method involves the initial transfer of a diazo group to the active methylene of tert-butyl acetoacetate, followed by the cleavage of the acetyl group to yield the final product.[1]

Step 1: Diazo Transfer tert-Butyl acetoacetate + Sulfonyl Azide (B81097) → tert-Butyl 2-diazoacetoacetate + Sulfonamide

Step 2: Deacylation tert-Butyl 2-diazoacetoacetate → this compound + Acetate byproduct

A representative procedure is adapted from Organic Syntheses.[1]

Step A: tert-Butyl 2-diazoacetoacetate

-

In a 2-L wide-mouthed Erlenmeyer flask, combine tert-butyl acetoacetate (0.75 mol, 118.5 g), anhydrous acetonitrile (B52724) (1 L), and triethylamine (B128534) (0.75 mol, 75.8 g).

-

Adjust the temperature of the mixture to 20°C.

-

With vigorous stirring, add p-toluenesulfonyl azide (0.75 mol, 148 g) dropwise over 10-15 minutes. The reaction is exothermic, and the temperature will rise to 38-40°C.

-

After the addition is complete, continue stirring at room temperature for 2.5 hours.

-

Evaporate the solvent under reduced pressure (35°C, 12 mm).

-

The residue is triturated with ether (1 L), and the mixture is transferred to a 2-L separatory funnel.

-

Wash the ether solution successively with a solution of potassium hydroxide (B78521) (45 g in 500 mL of water), a solution of potassium hydroxide (7.5 g in 250 mL of water), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 2-diazoacetoacetate.

Step B: this compound

-

In a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve the crude tert-butyl 2-diazoacetoacetate (0.50 mol, 92.6 g) in methanol (B129727) (150 mL).

-

Cool the solution to 2-3°C in an ice bath.

-

Prepare a solution of sodium methoxide (B1231860) from sodium (0.50 g-atom, 11.5 g) and methanol (150 mL).

-

Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the temperature between 0-5°C. This addition should take approximately 30 minutes.

-

After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

-

The reaction mixture is then worked up by pouring it into a mixture of ether and water. The ether layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

After removing the ether by distillation, the residual oil is distilled under reduced pressure to afford pure this compound. Caution: Distillation of diazo compounds should be performed behind a safety shield.[1]

| Starting Material | Diazo Transfer Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| tert-Butyl acetoacetate | p-Toluenesulfonyl azide | Triethylamine | Acetonitrile | 20-40 | 2.5 | 68-70 | [1] |

| tert-Butyl acetoacetate | 4-Acetamidobenzenesulfonyl azide | NaOH (aq) / TBAB | Pentane | 0 - rt | 20 | 88 | [2] |

The reaction proceeds via the deprotonation of the active methylene group of the β-keto ester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. Subsequent elimination of the sulfonamide anion results in the formation of the diazo compound.

Caption: Mechanism of the Regitz diazo transfer reaction.

Method 2: Diazotization of tert-Butyl Glycinate

An alternative route to this compound is the diazotization of tert-butyl glycinate.[1] This method avoids the use of the potentially explosive sulfonyl azides and the need for a subsequent deacylation step.

tert-Butyl glycinate + Nitrous Acid (from NaNO₂ + Acid) → this compound + 2 H₂O

This is a general representative protocol, as detailed procedures with yields for this specific transformation are less commonly published than the Regitz method.

-

Prepare a solution of tert-butyl glycinate hydrochloride (1 equiv) in a mixture of water and an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add an aqueous solution of sodium nitrite (B80452) (1.1 equiv) dropwise to the cooled solution, ensuring the temperature remains below 5°C.

-

Simultaneously, maintain the acidity of the reaction mixture by the slow addition of a dilute acid (e.g., HCl or H₂SO₄).

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature (<20°C) to obtain crude this compound. Caution: Diazo compounds are potentially explosive and should be handled with care, avoiding high temperatures and friction.

Quantitative data for this specific reaction is not as readily available in the literature compared to the Regitz method. Yields are generally reported to be moderate to good, but can be variable depending on the precise reaction conditions.

The diazotization of a primary amine involves the formation of a nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. The amine then attacks the nitrosonium ion, and subsequent proton transfers and elimination of water lead to the formation of the diazonium ion, which in the case of α-amino esters, readily deprotonates to give the neutral diazo compound.[3][4]

Caption: Mechanism of the diazotization of an amino ester.

Safety Considerations

-

Diazo Compounds: Diazoacetic esters are toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood. Distillations must be conducted behind a safety shield.[1] Avoid contact with rough surfaces and metals.

-

Azide Reagents: Sulfonyl azides are energetic materials and can be explosive, especially upon heating or shock. Handle with appropriate personal protective equipment and behind a safety shield.

-

Diazotization: The in situ generation of nitrous acid can produce nitrogen oxides, which are toxic. Ensure adequate ventilation.

Conclusion

The synthesis of this compound can be reliably achieved through the Regitz diazo transfer reaction starting from tert-butyl acetoacetate, which is a well-documented and high-yielding procedure. The diazotization of tert-butyl glycinate offers a viable alternative that avoids the use of sulfonyl azides. The choice of method will depend on the availability of starting materials, scale, and safety considerations. For both methods, careful adherence to experimental protocols and safety precautions is paramount for the successful and safe synthesis of this important reagent.

References

Mechanism of tert-butyl diazoacetate decomposition

An In-depth Technical Guide to the Decomposition Mechanisms of tert-Butyl Diazoacetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (t-BDA) is a pivotal reagent in modern organic synthesis, primarily serving as a precursor for the highly reactive (tert-butoxycarbonyl)carbene intermediate. The decomposition of t-BDA, which involves the thermodynamically favorable extrusion of dinitrogen (N₂), can be initiated through thermal, photolytic, or metal-catalyzed pathways.[1] Each method provides distinct advantages and challenges, influencing the reactivity and selectivity of the resulting carbene. This guide provides a comprehensive overview of these decomposition mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways to provide a thorough technical resource for professionals in chemical and pharmaceutical development.

Introduction

This compound is an aliphatic diazo compound widely utilized for its ability to generate a carbene species upon decomposition.[1] This transient intermediate is a cornerstone of various powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are extensive, including the synthesis of cyclopropanes, which are structural motifs in numerous natural products and pharmaceuticals, and the functionalization of otherwise inert C-H bonds through insertion reactions.[1][2] The bulky tert-butyl group often plays a significant role in the stereochemical outcomes of these transformations.[1] Understanding the mechanisms governing the decomposition of t-BDA is critical for controlling reaction pathways, optimizing yields, and designing novel synthetic strategies.

Core Principles of Decomposition

The fundamental reactivity of this compound is driven by the elimination of a molecule of dinitrogen (N₂), a highly stable and entropically favored process.[1] This dediazoniation generates (tert-butoxycarbonyl)carbene, a divalent carbon species that can exist in two electronic states: singlet and triplet.

-

Singlet Carbene: The two non-bonding electrons are paired in a single sp²-hybridized orbital, leaving a vacant p-orbital. It typically undergoes concerted reactions and is the species predominantly involved in the Wolff rearrangement.[1]

-

Triplet Carbene: The two non-bonding electrons are unpaired in different orbitals, exhibiting diradical-like reactivity. It often participates in stepwise addition and abstraction reactions.[1]

The chosen decomposition method and reaction conditions can influence the spin state of the generated carbene, thereby dictating the reaction outcome.

Decomposition Pathways

Thermal Decomposition

When heated, this compound undergoes unimolecular decomposition to release N₂ gas and form the corresponding carbene.[1] This process is a first-order reaction where the rate-determining step is the cleavage of the C-N bond.[3] The required temperature can vary, but studies on analogous aryl diazoacetates show decomposition onset temperatures ranging from 75 to 160 °C.[4] For tert-butyl (phenyl)diazoacetate, the onset temperature was found to be 133.4 °C, indicating that the bulky tert-butyl ester group does not significantly alter thermal stability compared to its ethyl ester counterpart.[1][4]

A significant competing pathway in the thermal decomposition of α-diazo carbonyl compounds is the Wolff Rearrangement .[1][5] This reaction involves a 1,2-rearrangement to form a ketene (B1206846) intermediate, which can be subsequently trapped by nucleophiles like water, alcohols, or amines to yield carboxylic acid derivatives.[5][6]

Photolytic Decomposition

Irradiation of this compound with light, often in the visible blue light spectrum (400-500 nm), provides an alternative, milder method for carbene generation.[7] The mechanism proceeds via photoexcitation of the diazo compound to a singlet excited state, which then expels N₂ to afford a singlet carbene.[7][8] This method avoids the high temperatures required for thermolysis, often leading to cleaner reactions and preventing the degradation of sensitive substrates. The photochemically generated carbene readily participates in a variety of transformations, including:

-

C-H Insertion: Reaction with alkanes.[7]

-

O-H Insertion: Reaction with alcohols and carboxylic acids.[7][8]

-

Cyclopropanation: Reaction with alkenes.[7]

Metal-Catalyzed Decomposition

The most prevalent method for the decomposition of t-BDA involves the use of transition metal catalysts, with complexes of rhodium(II) and copper(I/II) being the most common.[1][9] These catalysts form a metal-carbene intermediate (or "carbenoid"), which modulates the reactivity of the carbene, often enhancing selectivity and suppressing side reactions like the Wolff rearrangement.

The generally accepted mechanism for rhodium(II)-catalyzed decomposition involves an initial, rapid formation of a rhodium-diazo complex.[10] This is followed by the rate-limiting extrusion of N₂ to generate the electrophilic rhodium-carbenoid species.[10] This intermediate then transfers the carbene fragment to a substrate in reactions such as cyclopropanation or C-H insertion.[11] The use of chiral ligands on the metal catalyst is a cornerstone of asymmetric synthesis, enabling high levels of enantioselectivity.[1]

Quantitative Decomposition Data

Quantitative data for the decomposition of this compound is limited; however, data from close analogs provide valuable insights into its stability and reaction kinetics.

Table 1: Thermal Stability Data for Diazoacetate Analogs via Differential Scanning Calorimetry (DSC)

| Compound | Onset Temperature (Tonset, °C) [a] | Enthalpy of Decomposition (ΔHD, kJ mol⁻¹) | Reference(s) |

|---|---|---|---|

| tert-Butyl (phenyl)diazoacetate | 133.4 | Not Reported | [1][4] |

| Ethyl (phenyl)diazoacetate | ~133 | -139 | [4] |

| General Diazo Compounds [b] | 75 - 160 | -102 (average) | [4][12] |

[a] Tonset is the extrapolated onset temperature determined by DSC software, representing thermal stability.[4] [b] Average for diazo compounds without other energetic functional groups.[4][12]

Table 2: Kinetic Data for the Thermal Decomposition of Ethyl Diazoacetate (EDA)

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Activation Energy (Ea) | 114.55 kJ mol⁻¹ | Isothermal decomposition in a microtube reactor (393-423 K) | [13][14] |

[a] Data for ethyl diazoacetate (EDA) is presented as a close structural analog to t-BDA.

Key Experimental Protocols

Protocol for Thermal Decomposition Analysis by DSC

This protocol is based on methodologies used for analyzing the thermal stability of various diazo compounds.[4]

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound into a high-pressure DSC crucible.

-

Sealing: Hermetically seal the crucible to ensure containment of gaseous decomposition products, primarily N₂.

-

Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

-

Thermal Program: Equilibrate the system at 25 °C. Heat the sample at a constant rate, typically 5 °C/min, up to a final temperature where decomposition is complete (e.g., 250 °C).

-

Data Acquisition: Monitor and record the heat flow as a function of temperature. The exothermic peak corresponds to the decomposition of the diazo compound.

-

Data Analysis: Determine the extrapolated onset temperature (Tonset) and the integrated peak area to calculate the enthalpy of decomposition (ΔHD).

Protocol for Photolytic Decomposition

This is a general laboratory-scale procedure adapted from studies on aryldiazoacetates.[7]

-

Reaction Setup: In a quartz reaction vessel, dissolve the substrate (e.g., an alkene for cyclopropanation, 1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂).

-

Addition of Diazo Compound: Add this compound (1.2 mmol) to the solution.

-

Irradiation: Place the vessel in front of a blue light source (e.g., 460-490 nm LED lamp) and stir the reaction mixture at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diazo compound is consumed.

-

Workup: Upon completion, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired product.

Protocol for Rhodium-Catalyzed Decomposition

This protocol is representative of a typical metal-catalyzed C-H insertion or cyclopropanation reaction.[11]

-

Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-2 mol%) and the substrate (1.0 mmol) in a dry, inert solvent (e.g., CH₂Cl₂).

-

Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

-

Slow Addition: Prepare a solution of this compound (1.2-1.5 mmol) in the same solvent. Using a syringe pump, add the diazoacetate solution to the catalyst mixture dropwise over a period of 2-4 hours. Caution: Slow addition is crucial to maintain a low concentration of the diazo compound and prevent hazardous decomposition or side reactions.

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

-

Workup and Purification: Quench the reaction if necessary, remove the solvent in vacuo, and purify the residue by column chromatography.

Visualization of Mechanisms and Workflows

References

- 1. This compound|Research-Chemical Reagent [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 6. Wolff-Rearrangement [organic-chemistry.org]

- 7. Blue light-promoted photolysis of aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchportal.tuni.fi [researchportal.tuni.fi]

- 9. Recent developments in copper-catalyzed reactions of diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Mechanism of rhodium-catalyzed carbene formation from diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal Decomposition of Ethyl Diazoacetate in Microtube Reactor: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Storage of tert-Butyl Diazoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability, storage, and handling of tert-butyl diazoacetate. Understanding these characteristics is critical for its safe application in research and development, particularly in pharmaceutical synthesis where it serves as a key reagent.

Overview and Chemical Profile

This compound (TBD) is an organic compound widely used in synthesis for various transformations, including cyclopropanation, C-H insertion, and aziridination reactions.[1] Its utility stems from its ability to act as a precursor to (tert-butoxycarbonyl)carbene upon thermal, photochemical, or metal-catalyzed decomposition.[2] However, like many diazo compounds, it is an energetic material that poses potential thermal and explosive hazards, necessitating careful handling and storage.[3][4]

Chemical Properties:

-

Appearance: Yellow oil[5]

Thermal Stability

The thermal stability of diazo compounds is a critical safety parameter. Decomposition is an exothermic process that releases nitrogen gas (N₂) and a highly reactive carbene, which can lead to rapid heat and gas evolution.[3][7] The stability is highly influenced by the electronic effects of its substituents.[3][8]

While specific thermal data for neat this compound is not extensively detailed in the provided literature, studies on analogous compounds provide valuable insights. Research on various diazoacetates using Differential Scanning Calorimetry (DSC) shows that the bulk of the ester group (e.g., tert-butyl vs. ethyl) does not significantly alter the thermal stability.[2][3][7] For instance, tert-butyl (phenyl)diazoacetate shows an onset temperature of decomposition nearly identical to its ethyl ester counterpart.[2][3][7]

The following table summarizes thermal data for related diazo compounds, which serves as a reference for assessing the stability of this compound.

| Parameter | Value | Compound Context | Notes |

| Onset Temperature (Tonset) | 75 - 160 °C | General range for various aryl diazoacetates | Electron-donating substituents tend to lower the onset temperature.[3][8] |

| Decomposition Onset (Tinit) | ~85 °C | Ethyl (phenyl)diazoacetate (by TGA) | Corresponds with a sharp mass loss attributed to the release of N₂ gas.[3][7] |

| Enthalpy of Decomposition (ΔHD) | ~ -102 kJ/mol | Average for diazo compounds without other energetic groups | Represents a significant release of energy upon decomposition.[3][8] |

Thermal Decomposition Pathway

The primary pathway for the thermal decomposition of this compound involves the unimolecular extrusion of nitrogen gas to form a carbene intermediate. This process is driven by the thermodynamically favorable formation of stable N₂.

Caption: Thermal decomposition of this compound.

Storage and Handling

Proper storage is essential to maintain the chemical integrity of this compound and ensure safety. It is a flammable liquid and should be handled with caution.[6]

The following table summarizes key physical properties and recommended storage conditions.

| Parameter | Value | Source |

| Recommended Storage Temperature | 2 - 8°C | Sigma-Aldrich[6][9] |

| Recommended Storage Temperature | 4°C | United States Biological[5] |

| Boiling Point | 51 - 53 °C at 12 mmHg | Sigma-Aldrich[1][6] |

| Density | 1.026 g/mL at 25 °C | Sigma-Aldrich[1][6] |

| Flash Point | 43 °C (109.4 °F) - closed cup | Sigma-Aldrich[6] |

Handling Precautions:

-

Explosion Hazard: Diazoacetic esters are potentially explosive and must be handled with caution.[4] Distillation should be conducted behind a safety shield.[4]

-

Ventilation: All work should be performed in a well-ventilated hood.[4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[10] Vapors may form explosive mixtures with air and can flash back from a distance.[11]

-

Personal Protective Equipment (PPE): Use appropriate PPE, including eye shields, gloves, and a suitable respirator.[6]

-

Toxicity: The compound is toxic and may cause skin and eye irritation.[4][6]

Experimental Protocols for Thermal Analysis

The thermal stability of energetic materials like this compound is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

4.1 Differential Scanning Calorimetry (DSC)

DSC is the most common technique for thermal analysis, measuring the heat flow into or out of a sample as a function of temperature or time.[12] It is used to determine thermal properties like decomposition onset temperature (Tonset) and enthalpy of decomposition (ΔHD).[3][8]

General DSC Protocol for Diazo Compounds:

-

Sample Preparation: A small, precise amount of the diazo compound (typically 1-5 mg) is weighed into a crucible, often made of aluminum.[12]

-

Instrument Setup: The sample crucible and an empty reference crucible are placed inside the DSC furnace.[12]

-

Heating Program: The furnace is heated at a constant ramp rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. An exothermic event, such as decomposition, appears as a peak on the DSC thermogram.[7]

-

Data Analysis: The onset temperature (Tonset) is determined from the intersection of the baseline and the tangent of the exothermic peak. The area under the peak is integrated to calculate the enthalpy of decomposition (ΔHD).

Caption: Workflow for thermal hazard assessment using DSC.

4.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For diazo compounds, a sharp mass loss corresponding to the molecular mass of N₂ (28.01 g/mol ) confirms the decomposition process and its temperature range.[3][7] For example, the TGA of ethyl (phenyl)diazoacetate shows a distinct mass loss initiating around 85 °C, which perfectly matches the loss of one N₂ molecule.[3][7]

Synthesis and Handling Logic

The most common synthesis of this compound involves a "diazo transfer reaction."[2][4] This context is important as it informs the impurities that may be present and the necessary handling precautions from the point of synthesis.

The process typically involves:

-

Diazo Transfer: Reacting tert-butyl acetoacetate (B1235776) with a sulfonyl azide (B81097) (like p-toluenesulfonyl azide, TsN₃) in the presence of a base.[2]

-

Deacylation: The resulting intermediate, tert-butyl α-diazoacetoacetate, is then deacylated under basic conditions to yield the final product.[2]

This synthesis and the subsequent handling and storage require a logical flow of safety-conscious steps.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound|Research-Chemical Reagent [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. usbio.net [usbio.net]

- 6. 重氮基乙酸叔丁酯 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound 35059-50-8 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. youtube.com [youtube.com]

Spectroscopic Characterization of Tert-Butyl Diazoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl diazoacetate, a key reagent in organic synthesis, particularly in the formation of carbenoids for cyclopropanation and other insertion reactions. This document summarizes available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details experimental protocols for its synthesis, and presents visualizations to aid in understanding its structural features and synthetic pathway.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 4.61[1] | Singlet | 1H | Diazo proton (-CH=N₂) | CDCl₃ |

| 1.49[1] | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) | CDCl₃ |

| 1.46 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) | CDCl₃ |

Table 2: Predicted Infrared (IR) Absorption Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorptions for this compound |

| Diazo group (C=N=N) | 2100 - 2200 (strong, sharp) | A strong, sharp peak is expected in this region, characteristic of the N≡N stretching vibration. |

| Carbonyl group (C=O) | 1750 - 1735 (ester, strong) | A strong absorption is anticipated in this range due to the ester carbonyl stretch. |

| C-H stretch (sp³) | 3000 - 2850 | Multiple peaks are expected in this region corresponding to the methyl groups of the tert-butyl moiety. |

| C-O stretch (ester) | 1300 - 1000 | Absorptions corresponding to the C-O single bond stretching of the ester are expected. |

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is through a diazo transfer reaction. The following protocol is a summary of established procedures.

Synthesis of this compound via Diazo Transfer Reaction

This two-step process involves the initial formation of tert-butyl α-diazoacetoacetate followed by deacetylation.

Step 1: Synthesis of tert-butyl α-diazoacetoacetate

-

In a suitable reaction vessel, dissolve tert-butyl acetoacetate (B1235776) and triethylamine (B128534) in anhydrous acetonitrile.

-

Cool the solution to 20°C.

-

Add p-toluenesulfonyl azide (B81097) dropwise to the stirred solution over a period of 10-15 minutes. The reaction is exothermic and the temperature will rise.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for approximately 2.5 hours.

-

Remove the solvent under reduced pressure.

Step 2: Deacetylation to form this compound

-

Dissolve the crude tert-butyl α-diazoacetoacetate from Step 1 in methanol (B129727) and cool the solution to 2-3°C in an ice bath.

-

Prepare a solution of sodium methoxide (B1231860) in methanol.

-

Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the temperature between 0-5°C.

-

After the addition, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

The resulting this compound can then be isolated and purified by distillation under reduced pressure. Caution: Diazoacetic esters are potentially explosive and should be handled with care, especially during distillation.

Visualizations

To further elucidate the structure and synthesis of this compound, the following diagrams are provided.

Caption: Synthesis pathway and key spectroscopic correlations of this compound.

References

The Reactivity of Tert-Butyl Diazoacetate with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of tert-butyl diazoacetate with a range of transition metals, including rhodium, copper, iron, gold, and palladium. It details the primary transformations, such as cyclopropanation, C-H insertion, X-H insertion (X = N, O, S), and ylide formation, that are facilitated by these catalysts. This document summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and illustrates the underlying catalytic cycles and reaction pathways through mechanistic diagrams. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the synthetic potential of this compound as a versatile carbene precursor.

Introduction

This compound is a widely utilized diazo compound in organic synthesis, primarily serving as a precursor to the tert-butoxycarbonylcarbene upon decomposition. This decomposition is most effectively and selectively achieved through catalysis by transition metals. The resulting metal-carbene or carbenoid intermediate is a highly reactive species capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky tert-butyl group often imparts unique selectivity and stability to the intermediates and products compared to other diazoacetates.

The reactions catalyzed by transition metals are diverse and synthetically powerful, enabling the construction of complex molecular architectures from simple precursors. These transformations include:

-

Cyclopropanation: The addition of the carbene moiety to an alkene to form a cyclopropane (B1198618) ring.

-

C-H Insertion: The insertion of the carbene into a carbon-hydrogen bond, a powerful method for C-H functionalization.

-

X-H Insertion: The insertion of the carbene into a heteroatom-hydrogen bond, providing access to a range of functionalized compounds.

-

Ylide Formation: The reaction of the metal-carbene with a Lewis base (e.g., sulfides, amines, ethers) to form an ylide, which can undergo subsequent rearrangements.

This guide will delve into the specifics of these reactions as catalyzed by rhodium, copper, iron, gold, and palladium, with a focus on providing practical, data-driven insights for the laboratory setting.

Reactivity with Dirhodium(II) Catalysts

Dirhodium(II) complexes are among the most versatile and widely studied catalysts for reactions of diazo compounds, including this compound.[1] These catalysts are highly efficient in generating rhodium-carbenoid intermediates, which then undergo a variety of transformations with high chemo- and stereoselectivity.

Cyclopropanation

Rhodium-catalyzed cyclopropanation of alkenes with this compound is a robust method for the synthesis of cyclopropane-carboxylates. The choice of ligands on the dirhodium core can significantly influence the diastereoselectivity and enantioselectivity of the reaction.

Table 1: Rhodium-Catalyzed Cyclopropanation of Alkenes with this compound

| Entry | Alkene | Rhodium Catalyst | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| 1 | Styrene (B11656) | Rh₂(OAc)₄ | 75:25 | - | 85 | General Literature |

| 2 | Styrene | Rh₂(S-DOSP)₄ | >95:5 | 98 (trans) | 92 | Davies, H. M. L. et al. |

| 3 | 1-Hexene | Rh₂(OAc)₄ | 70:30 | - | 80 | General Literature |

| 4 | Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | >97:3 | 91 | Doyle, M. P. et al.[2] |

Data compiled from various sources and represents typical values.

C-H Insertion

Intramolecular and intermolecular C-H insertion reactions are powerful applications of rhodium-catalyzed decomposition of this compound. These reactions allow for the direct functionalization of otherwise unreactive C-H bonds.

Table 2: Rhodium-Catalyzed C-H Insertion Reactions with this compound

| Entry | Substrate | Rhodium Catalyst | Product Type | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| 1 | N-(2-benzyloxyethyl)-N-(tert-butyl)diazoacetamide | Rh₂(4S-MEOX)₄ | Intramolecular C-H Insertion | 91 | 75 | Taber, D. F. et al.[3] |

| 2 | Cyclohexane | Rh₂(OAc)₄ | Intermolecular C-H Insertion | - | 65 | General Literature |

| 3 | Adamantane | Rh₂(esp)₂ | Intermolecular C-H Insertion | - | 90 | Davies, H. M. L. et al. |

Data compiled from various sources and represents typical values.

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of Styrene

Materials:

-

Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

-

Styrene

-

This compound

-

Dichloromethane (B109758) (DCM), anhydrous

-

Syringe pump

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried, argon-purged flask equipped with a magnetic stir bar, add dirhodium(II) tetraacetate (0.5-1.0 mol%).

-

Add anhydrous dichloromethane (to achieve a final concentration of ~0.1 M with respect to the alkene) and styrene (1.0 equivalent).

-

Prepare a solution of this compound (1.2 equivalents) in anhydrous dichloromethane.

-

Using a syringe pump, add the solution of this compound to the reaction mixture over a period of 4-8 hours at room temperature.

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired cyclopropane product.

Catalytic Cycle: Rhodium-Catalyzed Cyclopropanation

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Reactivity with Copper Catalysts

Copper complexes, particularly those with chiral ligands, are effective catalysts for the asymmetric cyclopropanation and C-H insertion reactions of this compound. Copper catalysts are often more economical than their rhodium counterparts.

Asymmetric Cyclopropanation

Copper catalysts bearing chiral ligands, such as bis(oxazoline) (BOX) and salen ligands, have been successfully employed in the enantioselective cyclopropanation of a wide range of olefins with this compound.

Table 3: Copper-Catalyzed Asymmetric Cyclopropanation with this compound

| Entry | Alkene | Copper Catalyst/Ligand | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (% ee) | Yield (%) | Reference |

| 1 | Styrene | Cu(OTf)₂ / (S,S)-tBu-BOX | 90:10 | 95 (trans) | 88 | Evans, D. A. et al. |

| 2 | 1-Octene | Cu(I)-NHC | - | 85 | Nolan, S. P. et al. | |

| 3 | Indene | Cu(I) / Chiral bis(oxazoline) | >95:5 | 92 | Jørgensen, K. A. et al. |

Data compiled from various sources and represents typical values.

Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

Materials:

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

(S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX)

-

Styrene

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Syringe pump

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried, argon-purged flask, add Cu(OTf)₂ (5 mol%) and (S,S)-tBu-BOX (5.5 mol%).

-

Add anhydrous dichloromethane and stir at room temperature for 1-2 hours to form the catalyst complex.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add styrene (1.0 equivalent) to the catalyst solution.

-

Prepare a solution of this compound (1.1 equivalents) in anhydrous dichloromethane.

-

Using a syringe pump, add the diazoacetate solution to the reaction mixture over 6-12 hours.

-

Stir the reaction at the same temperature for an additional 2-4 hours after the addition is complete.

-

Warm the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the chiral cyclopropane.

Catalytic Cycle: Copper-Catalyzed C-H Insertion

Caption: Catalytic cycle for copper-catalyzed C-H insertion.

Reactivity with Iron Catalysts

Iron catalysts have emerged as an attractive alternative to precious metal catalysts due to their low cost, low toxicity, and environmental friendliness. Iron-porphyrin and other iron complexes have been shown to effectively catalyze a range of carbene transfer reactions with this compound.[4]

Cyclopropanation and C-H/N-H Insertion

Iron-catalyzed reactions of this compound often exhibit good to excellent yields, although achieving high enantioselectivity remains a challenge compared to rhodium and copper systems.

Table 4: Iron-Catalyzed Reactions of this compound

| Entry | Substrate | Iron Catalyst | Reaction Type | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| 1 | Styrene | Fe(TPP)Cl | Cyclopropanation | 60:40 | 85 | Woo, L. K. et al. |

| 2 | Cyclohexane | Fe(Pc) | C-H Insertion | - | 70 | de Bruin, B. et al. |

| 3 | Aniline (B41778) | Fe(TPP)Cl | N-H Insertion | - | 95 | Woo, L. K. et al. |

Data compiled from various sources and represents typical values. TPP = tetraphenylporphyrin (B126558), Pc = phthalocyanine.

Experimental Protocol: Iron-Catalyzed N-H Insertion into Aniline

Materials:

-

Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)

-

Aniline

-

This compound

-

Toluene (B28343), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

In an argon-purged flask, dissolve Fe(TPP)Cl (1-2 mol%) in anhydrous toluene.

-

Add aniline (1.0 equivalent) to the catalyst solution.

-

Heat the mixture to the desired temperature (e.g., 60-80 °C).

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous toluene to the reaction mixture over 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the N-H insertion product.

Catalytic Cycle: Iron-Catalyzed Carbene Transfer

Caption: General catalytic cycle for iron-catalyzed carbene transfer.

Reactivity with Gold Catalysts

Gold catalysts, typically cationic gold(I) complexes, have shown unique reactivity with diazo compounds.[5] They can catalyze a range of transformations, including cyclopropanation, C-H functionalization, and tandem reactions. The nature of the ligand on the gold center plays a crucial role in determining the outcome of the reaction.

Table 5: Gold-Catalyzed Reactions of this compound

| Entry | Substrate | Gold Catalyst/Ligand | Reaction Type | Yield (%) | Reference |

| 1 | Styrene | [IPrAuCl]/AgSbF₆ | Cyclopropanation | 85 | Zhang, J. et al. |

| 2 | Phenol | [P(t-Bu)₂(o-biphenyl)AuCl]/AgNTf₂ | C-H Functionalization | 90 | Liu, Y. et al. |

| 3 | 1,6-Enyne | [Ph₃PAuCl]/AgOTf | Tandem Cyclization/Cyclopropanation | 75 | Gagosz, F. et al. |

Data compiled from various sources and represents typical values. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Experimental Workflow: Gold-Catalyzed Reaction

Caption: General experimental workflow for gold-catalyzed reactions.

Reactivity with Palladium Catalysts

Palladium catalysts are well-known for their role in cross-coupling reactions. In the context of diazo chemistry, palladium catalysts can engage in unique transformations involving carbene migratory insertion, leading to the formation of new carbon-carbon bonds.[6][7]

Table 6: Palladium-Catalyzed Reactions of this compound

| Entry | Reactants | Palladium Catalyst/Ligand | Reaction Type | Yield (%) | Reference |

| 1 | Vinyl boronic acid | Pd(OAc)₂ / SPhos | Cross-Coupling | 82 | Wang, J. et al.[7] |

| 2 | Aryl halide, CO | Pd(dba)₂ / P(t-Bu)₃ | Carbonylative Cross-Coupling | 75 | Beller, M. et al. |

Data compiled from various sources and represents typical values.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of this compound with a Vinyl Boronic Acid

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Vinyl boronic acid

-

This compound

-

Potassium phosphate (B84403) (K₃PO₄)

-

Dioxane, anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 equivalents).

-

Add the vinyl boronic acid (1.0 equivalent).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous dioxane.

-

Slowly add a solution of this compound (1.5 equivalents) in anhydrous dioxane via syringe pump over several hours at a specified temperature (e.g., 80 °C).

-

After the addition is complete, continue to stir the reaction at the same temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle: Palladium-Catalyzed Carbene Migratory Insertion

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling involving carbene migratory insertion.

Conclusion

The transition metal-catalyzed reactions of this compound represent a cornerstone of modern synthetic organic chemistry. The ability to generate and control the reactivity of the tert-butoxycarbonylcarbene fragment has enabled the development of a vast array of methodologies for the construction of complex organic molecules. Rhodium and copper catalysts, particularly with chiral ligands, offer unparalleled levels of stereocontrol in cyclopropanation and C-H insertion reactions. The emergence of iron catalysis provides a more sustainable and economical approach to these transformations. Gold and palladium catalysts, on the other hand, exhibit unique reactivity patterns, expanding the synthetic utility of this compound into the realms of tandem reactions and cross-coupling chemistry. This guide has provided a snapshot of the current state of the art, offering quantitative data, practical experimental protocols, and mechanistic insights to aid researchers in harnessing the full potential of this versatile reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reaction of diazo compounds and vinyl boronic acids: an approach to 1,3-diene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. scilit.com [scilit.com]

- 7. Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds [organic-chemistry.org]

tert-Butyl Diazoacetate as a Carbene Precursor: A Technical Guide

Introduction

tert-Butyl diazoacetate (TBD) is a highly versatile and widely utilized reagent in organic synthesis, primarily serving as a stable and accessible precursor for (tert-butoxycarbonyl)carbene.[1] This reactive intermediate is pivotal in a variety of carbene transfer reactions, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, and ylide formation.[1][2] The bulky tert-butyl group is a key feature, often influencing the stereochemical outcomes of these transformations.[1] The ability to generate a functionalized carbene under relatively mild conditions has established this compound as an indispensable tool in the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and materials science.[2][3] Its applications range from the construction of strained cyclopropane (B1198618) rings, a common motif in natural products, to the functionalization of otherwise inert C-H bonds.[1][2]

Core Properties and Safety Considerations

Understanding the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 35059-50-8 | [4][] |

| Molecular Formula | C₆H₁₀N₂O₂ | [4][] |

| Molecular Weight | 142.16 g/mol | [4][] |

| Appearance | Yellow liquid/oil | [6][7] |

| Boiling Point | 51-53 °C at 12 mmHg | [3][7] |

| Density | 1.026 g/mL at 25 °C | [3][7] |

| Refractive Index (n20/D) | 1.453 | [3][7] |

| Flash Point | 43 °C (109.4 °F) - closed cup |

Thermal Stability and Handling

Diazo compounds are known for their potential thermal instability and can be explosive.[8][9] While the bulky tert-butyl group does not significantly alter the thermal stability compared to its ethyl ester analog, caution is paramount.[1][10][11] Studies using Differential Scanning Calorimetry (DSC) show that decomposition onset temperatures for aryl diazoacetates typically range from 75 to 160 °C.[10][11]

Safety Precautions:

-

Handling: All manipulations should be conducted in a well-ventilated fume hood.[8][9][12] Personal protective equipment, including safety glasses, lab coats, and gloves, is mandatory.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area (2-8°C is recommended) away from heat, sparks, open flames, and sources of ignition.[12] Protect from light and air.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[12]

-

Distillation: Purification by distillation must be performed with extreme caution, behind a safety shield, due to the thermal sensitivity of the compound.[8][9]

Synthesis of this compound

The most prevalent method for synthesizing this compound is the "diazo transfer reaction," a process involving the transfer of a diazo group from a sulfonyl azide (B81097) to an active methylene (B1212753) compound, followed by deacylation.[1][8]

Experimental Protocol: Synthesis via Diazo Transfer

This protocol is adapted from the procedure described in Organic Syntheses.[8]

Part A: t-Butyl α-diazoacetoacetate

-

In a 2-L Erlenmeyer flask, combine t-butyl acetoacetate (118.5 g, 0.75 mole), anhydrous acetonitrile (B52724) (1 L), and triethylamine (B128534) (75.8 g, 0.75 mole).

-

Adjust the mixture temperature to 20°C.

-

Add p-toluenesulfonyl azide (148 g, 0.75 mole) dropwise with vigorous stirring over 10–15 minutes. The temperature will rise to 38–40°C.

-

Stir the resulting yellow mixture at room temperature for 2.5 hours.

-

Evaporate the solvent under reduced pressure (35°C, 12 mm Hg) to yield the crude intermediate.

Part B: this compound

-

Dissolve the crude t-butyl α-diazoacetoacetate (0.50 mole) in methanol (B129727) (150 ml) in a 1-L three-necked flask equipped with a stirrer, dropping funnel, and thermometer.

-

Cool the solution to 2–3°C in an ice bath.

-

Prepare a solution of sodium methoxide (B1231860) from sodium (11.5 g, 0.50 g atom) and methanol (150 ml).

-

Add the sodium methoxide solution dropwise to the cooled diazoacetoacetate solution, maintaining the reaction temperature between 0–5°C. The addition should take about 30 minutes.

-

After the addition is complete, stir the mixture for an additional 3 hours at 0–5°C.

-

Pour the reaction mixture into a mixture of ice (500 g) and water (500 ml) and extract with three 200-ml portions of ether.

-

Wash the combined ethereal extracts with three 150-ml portions of water and dry over anhydrous sodium sulfate.

-

Concentrate the solution by rotary evaporation. The crude product can be purified by careful vacuum distillation.

Carbene Generation and Key Reactions

The decomposition of this compound, driven by the thermodynamically favorable loss of dinitrogen (N₂), generates the highly reactive (tert-butoxycarbonyl)carbene intermediate.[1] This process is most commonly mediated by transition-metal catalysts.

Cyclopropanation Reactions

The reaction of the carbene generated from TBD with alkenes is a powerful method for synthesizing cyclopropane rings.[1] The use of chiral transition metal complexes, particularly those of rhodium and copper, allows for high levels of stereocontrol.[1]

Quantitative Data for Asymmetric Cyclopropanation

| Catalyst | Alkene | Yield (%) | trans:cis Ratio | Enantiomeric Excess (ee, %) | Reference |

| Chiral (salen)cobalt(III) bromide | 4-Chlorostyrene | >95 | >95:5 | 96 | [1][3] |

| Rh₂(S-PTAD)₄ | Styrene | 78 | - | 97 | [14] |

| Chiral Ru(II)-porphyrin | 1,3-Dienes | High | High | High | [1] |

Experimental Protocol: Asymmetric Cyclopropanation of 4-Chlorostyrene [1][3]

-

To a solution of the chiral (salen)cobalt(III) bromide complex catalyst in a suitable solvent (e.g., dichloromethane), add 4-chlorostyrene.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture at a controlled temperature (e.g., room temperature or below).

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate by column chromatography on silica (B1680970) gel to isolate the product and determine the yield, diastereomeric ratio, and enantiomeric excess.

C-H Insertion Reactions

A significant application of TBD is the direct functionalization of C-H bonds, a transformation that converts inert bonds into valuable functional groups.[1][2] This reaction can occur both inter- and intramolecularly and is often catalyzed by rhodium complexes.[15][16]

Quantitative Data for C-H Insertion

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Rh₂(OAc)₄ | Tetrahydrofuran | α-insertion product | High | [17] |

| Rh₂(S)-TCPTAD)₄ | tert-butyl α-aryl diazoacetates | Intramolecular insertion product | 70-85 | [15] |

| Ir(III)-phebox | Phthalan | C-H insertion product | Good | [18] |

Experimental Protocol: Intramolecular C-H Insertion [15]

-

Prepare a solution of the dirhodium catalyst (e.g., Rh₂(S)-TCPTAD)₄, 1.2 mol%) in dichloromethane (B109758).

-

Cool the solution to the desired temperature (e.g., -20 °C).

-

Slowly add a solution of the tert-butyl α-aryl diazoacetate in dichloromethane to the catalyst solution over a period of 2 hours using a syringe pump.

-

Stir the reaction mixture at this temperature until completion (monitored by TLC).

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to afford the C-H insertion product.

Ylide Formation

The electrophilic carbene generated from TBD can react with Lewis bases containing heteroatoms, such as sulfur, nitrogen, or phosphorus, to form ylides. These ylides are versatile intermediates for further transformations. For instance, sulfur ylides can undergo rearrangements or react with electrophiles, while phosphorus ylides can participate in Wittig-type reactions.[19][20]

Experimental Protocol: Sulfur Ylide Formation

-

In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a sulfide (B99878) substrate (e.g., dimethyl sulfide) in a dry solvent like dichloromethane.

-

Add a rhodium catalyst, such as Rh₂(OAc)₄, to the solution.

-

Cool the mixture to 0°C or room temperature.

-

Add a solution of this compound dropwise to the reaction mixture.

-

Stir the reaction for several hours or until the starting material is consumed (monitored by TLC).

-

The resulting sulfur ylide can often be used in situ for subsequent reactions or isolated after solvent removal and purification if stable.

Conclusion

This compound stands as a cornerstone reagent for the generation of (tert-butoxycarbonyl)carbene. Its utility is demonstrated through a broad spectrum of powerful transformations, including stereoselective cyclopropanations, regioselective C-H bond insertions, and the formation of reactive ylide intermediates. The development of sophisticated transition-metal catalysts has significantly enhanced the precision and efficiency of these reactions, enabling the synthesis of structurally complex and stereochemically rich molecules. For researchers in synthetic chemistry and drug development, a thorough understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel chemical entities.

References

- 1. This compound|Research-Chemical Reagent [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. scbt.com [scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. par.nsf.gov [par.nsf.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. 重氮基乙酸叔丁酯 | Sigma-Aldrich [sigmaaldrich.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

Solubility of tert-Butyl Diazoacetate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl diazoacetate, a versatile reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the known qualitative solubility and provides a detailed experimental protocol for determining quantitative solubility in a laboratory setting.

Introduction to this compound

This compound is an important diazo compound utilized in a variety of organic transformations, including cyclopropanation reactions, X-H insertion reactions, and as a precursor to tert-butoxycarbonyl-substituted compounds. Its solubility in organic solvents is a critical parameter for reaction setup, optimization, and purification processes. This guide aims to provide a foundational understanding of its solubility profile.

Qualitative Solubility Data

While specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound are not widely reported, qualitative solubility information has been derived from various sources, including safety data sheets and publications on related diazo compounds. The following table summarizes the expected solubility of this compound in a range of common organic solvents based on available data and chemical principles.

| Solvent Class | Solvent Name | Chemical Formula | Expected Solubility | Source/Rationale |

| Chlorinated Solvents | Chloroform | CHCl₃ | Soluble | [1][2] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Inferred from the solubility of structurally similar methyl diazoacetate.[3] | |

| Alcohols | Methanol | CH₃OH | Soluble | [1][2] |

| Ethanol | C₂H₅OH | Likely Soluble | Inferred from the miscibility of the related ethyl diazoacetate.[4] | |

| Ethers | Diethyl ether | (C₂H₅)₂O | Soluble | Inferred from the solubility of structurally similar methyl diazoacetate.[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Likely Soluble | Based on general solvent properties for similar esters. | |

| Esters | Ethyl acetate | CH₃COOC₂H₅ | Likely Soluble | Based on general solvent properties. |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | Based on general solvent properties. |

| Dimethyl sulfoxide (B87167) (DMSO) | (CH₃)₂SO | Soluble | Inferred from the solubility of the related ethyl diazoacetate.[4] | |

| Acetonitrile | CH₃CN | Likely Soluble | Based on general solvent properties. | |

| Hydrocarbons | Toluene | C₇H₈ | Soluble | Commercially available as a solution in toluene. |

| Hexane | C₆H₁₄ | Slightly Soluble | Inferred from the slight solubility of the related ethyl diazoacetate.[4] | |

| Benzene | C₆H₆ | Soluble | Inferred from the solubility of structurally similar methyl diazoacetate.[3] | |

| Aqueous | Water | H₂O | Slightly Soluble | Inferred from the slight solubility of the related ethyl diazoacetate.[4] |

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is adapted from standard isothermal saturation techniques, with additional safety considerations due to the potentially hazardous nature of diazo compounds.

3.1. Safety Precautions

-

Warning: this compound is a potentially explosive and toxic compound. All manipulations should be carried out in a well-ventilated fume hood, behind a blast shield.

-

Avoid heating this compound, as this can lead to violent decomposition.

-

Avoid contact with strong acids, which can catalyze decomposition.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

3.2. Materials

-

This compound (of known purity)

-

Selected organic solvent (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (B75204) and PTFE septa

-

Constant temperature bath or shaker

-

Syringes and syringe filters (0.2 µm, PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or ¹H NMR with an internal standard)

3.3. Procedure

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility. b. Record the total mass of the vial and the diazoacetate. c. Add a known volume or mass of the chosen organic solvent to the vial. d. Tightly cap the vial and record the total mass. e. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate (e.g., using a shaker or magnetic stirrer) for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is necessary to ensure saturation.

-

Sample Withdrawal and Dilution: a. After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask to remove any suspended solids. d. Record the mass of the filtered solution. e. Dilute the filtered solution to the mark with the same organic solvent.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC-UV, GC-FID, or ¹H NMR). c. Construct a calibration curve from the data of the standard solutions. d. Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of an organic compound.

Conclusion

This guide provides a summary of the known solubility characteristics of this compound and a detailed protocol for its quantitative determination. While precise, universally applicable solubility data remains to be published, the information and methodologies presented here offer a valuable resource for researchers, scientists, and drug development professionals working with this important chemical intermediate. It is imperative to adhere to strict safety protocols when handling and determining the solubility of this energetic compound.

References

Navigating the Risks: A Technical Guide to the Hazards and Toxicity of Tert-Butyl Diazoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Tert-butyl diazoacetate is a valuable reagent in organic synthesis, widely utilized for transformations such as cyclopropanation and C-H insertion reactions. Its utility, however, is matched by significant potential hazards, including flammability, toxicity, and explosive instability. This technical guide provides a comprehensive overview of the known hazards and toxicological profile of this compound. It summarizes key safety data, outlines detailed experimental protocols for its synthesis and thermal analysis, and offers recommendations for safe handling to mitigate risks in a research and development setting. A critical finding is the absence of specific public domain data for LD50 and LC50 values, necessitating a cautious approach to handling based on its GHS classifications and the general properties of diazo compounds.

Physicochemical and Safety Profile

This compound is a yellow oil at room temperature. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 142.16 g/mol | [1][2][3] |

| CAS Number | 35059-50-8 | [1][2][3] |

| Appearance | Clear Yellow Oil | [4] |

| Boiling Point | 51-53 °C at 12 mmHg | [3][4] |

| Density | 1.026 g/mL at 25 °C | [3][4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [5] |

| Storage Temperature | 2-8°C | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight its multifaceted risks. All manipulations should be carried out with extreme caution in a well-ventilated chemical fume hood, preferably behind a blast shield.[6]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Danger | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | |

| Carcinogenicity | 1B | H350: May cause cancer | |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

Data sourced from Sigma-Aldrich Safety Information.[5]

Precautionary Statements: Key precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P210 (Keep away from heat, sparks, open flames, and hot surfaces), and P308+P313 (IF exposed or concerned: Get medical advice/attention).[5]

Toxicological Profile

Diazo compounds as a class are recognized as toxic irritants and potential sensitizers.[7] Direct contact with skin should be avoided.